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molecular formula C15H10BrFN2O B8622507 7-Bromo-3-fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 62659-57-8

7-Bromo-3-fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No. B8622507
M. Wt: 333.15 g/mol
InChI Key: LJEAWFCRPWEPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04120856

Procedure details

A well stirred suspension of 6.0 g (0.018 mole) of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one in 250 ml methylene chloride was cooled to -70°, and 7.5 ml (0.06 mole) of diethylaminosulfur trifluoride was added dropwise. The reaction mixture was allowed to warm slowly to -10° over a period of 30 min., and held at -10° for 20 min., until most of the solid had dissolved. The reaction mixture was poured into 500 ml of ice water and stirred until the yellow color faded. The organic layer was separated, dried over MgSO4, and evaporated to dryness under reduced pressure. The residue was dissolved in 300 ml of hot benzene and filtered hot. The filtrate was mixed with 400 ml hexane and cooled. The crystals that separated were collected on a filter, washed with hexane, and dried in air to give 5.28 g (88%) of 3-fluoro-7-bromo-1,3-dihydro- 5-phenyl-2H-1,4-benzodiazepin-2-one as colorless crystals: mp 207°-209° (dec.); 19F nmr (acetone-d6) δ -162.6 ppm (d, J = 57 Hz); 1H nmr (acetone-d6) δ 5.86 ppm (d, J = 57 Hz, 1H), 7.2-8 ppm (m, 8H), 9.90 ppm (NH); ir (KBr) 5.84μ (C=O). A sample was dried in a vacuum oven for analysis.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[O:12])[CH:9](O)[N:8]=[C:7]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:6]=2[CH:20]=1.C(N(S(F)(F)[F:27])CC)C>C(Cl)Cl>[F:27][CH:9]1[N:8]=[C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:6]2[CH:20]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=2[NH:11][C:10]1=[O:12]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(=NC(C(N2)=O)O)C2=CC=CC=C2)C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
A well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to -70°
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to -10° over a period of 30 min.
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
until most of the solid had dissolved
STIRRING
Type
STIRRING
Details
stirred until the yellow color
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 300 ml of hot benzene
FILTRATION
Type
FILTRATION
Details
filtered hot
ADDITION
Type
ADDITION
Details
The filtrate was mixed with 400 ml hexane
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The crystals that separated
CUSTOM
Type
CUSTOM
Details
were collected on a filter
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1C(NC2=C(C(=N1)C1=CC=CC=C1)C=C(C=C2)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.28 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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